molecular formula C16H14 B8595012 5-Methylene-10,11-dihydro-5H-dibenzo[a,d][7]annulene

5-Methylene-10,11-dihydro-5H-dibenzo[a,d][7]annulene

Cat. No. B8595012
M. Wt: 206.28 g/mol
InChI Key: SRTMGQXUCMILBQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Methylene-10,11-dihydro-5H-dibenzo[a,d][7]annulene is a useful research compound. Its molecular formula is C16H14 and its molecular weight is 206.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-Methylene-10,11-dihydro-5H-dibenzo[a,d][7]annulene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Methylene-10,11-dihydro-5H-dibenzo[a,d][7]annulene including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

5-Methylene-10,11-dihydro-5H-dibenzo[a,d][7]annulene

Molecular Formula

C16H14

Molecular Weight

206.28 g/mol

IUPAC Name

2-methylidenetricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,11,13-hexaene

InChI

InChI=1S/C16H14/c1-12-15-8-4-2-6-13(15)10-11-14-7-3-5-9-16(12)14/h2-9H,1,10-11H2

InChI Key

SRTMGQXUCMILBQ-UHFFFAOYSA-N

Canonical SMILES

C=C1C2=CC=CC=C2CCC3=CC=CC=C13

Origin of Product

United States

Synthesis routes and methods

Procedure details

Add methylmagnesium bromide (3M solution in Et2O, 48.0 mL, 144 mmol) dropwise to a cooled (0° C.) solution of dibenzosuberone (20.0 g, 96.03 mmol) in THF (140 mL) under N2 (exothermic). Let solution warm up to room temperature and continue stirring for 2 h. Cool solution to 0° C. and quench with saturated aqueous NH4Cl (exothermic, emits gas). Extract into ethyl acetate, dry organics (MgSO4) and concentrate in-vacuo. Dissolve residue in 4N HCl/dioxane (40 mL) and stir at room temperature overnight. Concentrate and dilute with H2O. Extract into ethyl acetate, dry organics (MgSO4) and concentrate to a yellow oil. Purify crude product by loading onto a 30 g plug of silica gel and eluting with hexanes until eluent shows no UV activity. Combine and concentrate hexane washes to afford 16.72 g (84%) of the title compound as a white solid, mp 65.1° C. HPLC shows 98% purity.
Quantity
48 mL
Type
reactant
Reaction Step One
Quantity
20 g
Type
reactant
Reaction Step Two
Name
Quantity
140 mL
Type
solvent
Reaction Step Two
Yield
84%

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